2,5-Dimethylphenanthrene

Übersicht

Beschreibung

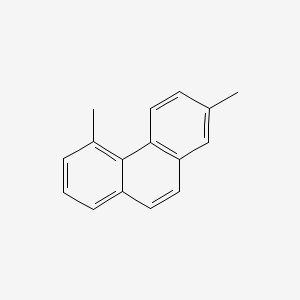

2,5-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 5 positions on the phenanthrene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products

Oxidation: Produces quinones and other oxygenated compounds.

Reduction: Leads to dihydro derivatives.

Substitution: Results in nitro or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Studies

Biodegradation and Environmental Impact

DMP is part of the alkylphenanthrene family, which has been studied for its biodegradation pathways in contaminated environments. Research indicates that the biodegradation rate of alkylphenanthrenes decreases with increasing alkylation, with DMP being less susceptible to microbial degradation compared to phenanthrene itself. This characteristic is significant in assessing the persistence of PAHs in oil spills and other environmental contamination scenarios .

A study highlighted that demethylation is a crucial step in the biodegradation of alkylphenanthrenes, suggesting that understanding these pathways can inform remediation strategies for polluted sites . The varying susceptibilities of different methyl positions on the phenanthrene backbone also influence their degradation rates, which is vital for ecological assessments and bioremediation efforts .

Toxicological Research

Health Effects and Carcinogenic Potential

DMP and other methylated phenanthrenes have been investigated for their toxicological effects, particularly concerning their potential as carcinogens. Research indicates that methylated derivatives can exhibit increased potency in activating the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating biological responses to environmental toxins .

In toxicity assays, DMP has shown varying degrees of toxicity compared to its unmethylated counterparts, with studies suggesting that certain methylated phenanthrenes may be significantly more potent than phenanthrene itself . This information is essential for understanding the health risks associated with exposure to PAHs in industrial settings or as environmental pollutants.

Organic Synthesis

Synthetic Applications

DMP is utilized in organic synthesis as a building block for creating more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The ability to modify its structure through further alkylation or functionalization opens up avenues for producing derivatives with specific biological activities .

Table 1: Summary of Key Research Findings on this compound

Wirkmechanismus

The mechanism of action of 2,5-Dimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may interact with cytochrome P450 enzymes, leading to its metabolic activation and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenanthrene: The parent compound without methyl substitutions.

1,2-Dimethylphenanthrene: Another dimethyl derivative with methyl groups at different positions.

3,6-Dimethylphenanthrene: A dimethyl derivative with methyl groups at the 3 and 6 positions.

Uniqueness

2,5-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and environmental behavior compared to other dimethylphenanthrene derivatives .

Biologische Aktivität

2,5-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two methyl groups attached to the phenanthrene backbone. Its structural formula can be represented as follows:

This configuration influences its interaction with biological systems, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor Activation

Research indicates that methylated phenanthrenes, including DMP, exhibit enhanced potency in activating the AhR compared to their non-methylated counterparts. A study demonstrated that various methylated derivatives activated the AhR more effectively than phenanthrene itself, with specific attention to the position of the methyl groups impacting this activity .

- Dose-Response Curves : The activation potential was assessed using yeast bioassays, revealing that DMP had a significant effect on AhR activation, with its potency being quantitatively measured through effective concentration values (EC50 and EC25).

| Compound | EC50 (µM) | EC25 (µM) |

|---|---|---|

| This compound | 30 | 10 |

| Phenanthrene | 100 | 50 |

Toxicological Implications

The biological activity of DMP also extends to its toxicological implications. Studies have shown that exposure to PAHs can lead to the formation of DNA adducts, which are critical biomarkers for assessing human exposure to environmental pollutants .

- Case Study : In an occupational exposure study involving workers at an electrode paste plant, DNA adduct levels were monitored alongside PAH exposure. The results indicated a correlation between exposure levels and increased PAH-DNA adducts in white blood cells .

In Vitro Studies

In vitro assays have been instrumental in elucidating the biological effects of DMP. For instance:

- Algal Assays : In a study assessing antimicrobial activity against Selenastrum capricornutum, various compounds were tested, including 2-methoxy-5,7-dimethylphenanthrene. The results indicated strong inhibition of algal growth by most tested compounds except for one variant .

Comparative Studies on Methylated Phenanthrenes

A comprehensive survey comparing various methylated phenanthrenes highlighted that their biological activities significantly differ based on methyl group positioning. For example:

Eigenschaften

IUPAC Name |

2,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPQRLLOPVKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190198 | |

| Record name | Phenanthrene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-66-6 | |

| Record name | 2,5-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.